1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Lipophilicity Physicochemical property differentiation N-Alkyl SAR

Purchase 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1207038-84-3) as a high-purity (≥98%) reference standard for structure-activity relationship (SAR) campaigns targeting p38α MAP kinase. Its unique N1-ethyl and C5-p-tolyl substitution provides a distinct electronic/steric profile versus the 4-fluorophenyl series (ML3403). The C2-methylthio group serves as a defined metabolic soft spot for generating sulfoxide/sulfone metabolites. With zero H-bond donors and a TPSA of 43.1 Ų, this scaffold is CNS MPO-compliant, enabling brain-penetrant inhibitor development.

Molecular Formula C13H16N2S
Molecular Weight 232.35
CAS No. 1207038-84-3
Cat. No. B2737066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole
CAS1207038-84-3
Molecular FormulaC13H16N2S
Molecular Weight232.35
Structural Identifiers
SMILESCCN1C(=CN=C1SC)C2=CC=C(C=C2)C
InChIInChI=1S/C13H16N2S/c1-4-15-12(9-14-13(15)16-3)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3
InChIKeyUMHFCIVHKZTQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1207038-84-3): Procurement-Grade Trisubstituted Imidazole for Kinase-Targeted Medicinal Chemistry


1-Ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1207038-84-3) is a fully aromatic, trisubstituted imidazole derivative bearing an N1-ethyl group, a C2-methylthio moiety, and a C5-p-tolyl substituent [1]. With a molecular formula of C₁₃H₁₆N₂S and a molecular weight of 232.35 g/mol, this compound belongs to the 2-alkylsulfanylimidazole class that has been extensively investigated as a scaffold for ATP-competitive p38α MAP kinase inhibitors [2]. Its computed physicochemical profile—XLogP3 of 3.2, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 43.1 Ų—positions it within favorable drug-like chemical space [1]. The compound is commercially available at 98% purity from multiple suppliers, making it a tractable starting point for structure–activity relationship (SAR) campaigns and late-stage functionalization efforts .

Why Generic Substitution Fails for 1-Ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Structural Determinants That Cannot Be Interchanged


Within the 2-alkylsulfanylimidazole chemotype, seemingly minor structural perturbations produce large-magnitude changes in target binding, metabolic stability, and off-target profile. Replacing the N1-ethyl group with a methyl substituent alters lipophilicity by approximately 0.4–0.7 log units, directly impacting cellular permeability and plasma protein binding [1]. The C2-methylthio group is a known metabolic soft spot: in the closely related p38α inhibitor ML3403, the methylthio moiety undergoes rapid hepatic oxidation to the sulfoxide, with approximately 90% biotransformation within 4 hours in human liver microsomes [2]. By contrast, substituting the sulfur atom with a methylene group reduces biotransformation to only 10–20% while improving target binding affinity 4-fold [2]. The C5-p-tolyl group further modulates kinase selectivity; replacement with 4-fluorophenyl or other aryl groups shifts the selectivity profile across the p38α/JNK3 kinome axis [3]. These interdependencies mean that generic substitution—exchanging the ethyl for methyl, the methylthio for thiol, or the p-tolyl for another aryl group—cannot be performed without risking loss of the desired pharmacological signature. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Evidence Guide: 1-Ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole vs. Closest Analogs


N1-Ethyl Substitution Increases Lipophilicity by ~0.4–0.7 Log Units Relative to the N1-Methyl Analog, Modulating Permeability and Metabolic Stability

The target compound bears an N1-ethyl substituent, which imparts a computed XLogP3 of 3.2 [1]. By comparison, the closest N1-methyl analog—1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1206989-89-0)—has a predicted logP of approximately 2.5–2.8 . This difference of ~0.4–0.7 log units arises from the additional methylene group and is consistent with the established Hansch π contribution of ~0.5 per methylene unit. The elevated lipophilicity of the N1-ethyl derivative is expected to enhance passive membrane permeability while modestly increasing metabolic liability via CYP-mediated oxidation of the ethyl side chain, a trade-off that must be managed in lead optimization programs [2].

Lipophilicity Physicochemical property differentiation N-Alkyl SAR

2-Methylthio Group Confers Tunable Metabolic Lability: ~90% Biotransformation in 4 h for Class-Leading 2-Alkylsulfanylimidazoles vs. 10–20% for 2-Alkylimidazole Counterparts

In vitro microsomal stability studies on the prototypical 2-alkylsulfanylimidazole p38α inhibitor ML3403 demonstrated that the 2-methylthio group is a major site of oxidative metabolism: after 4 h incubation with pooled human liver microsomes, ML3403 underwent approximately 90% biotransformation, primarily to the corresponding sulfoxide [1]. In contrast, the 2-alkylimidazole analogs 1 and 2—in which the sulfur atom is replaced by a methylene group—showed only 20% and 10% biotransformation, respectively, under identical conditions [1]. For the target compound 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole, which retains the 2-methylthio substituent, comparable metabolic lability is expected based on class-level SAR. This property makes the compound a valuable tool for studying oxidative metabolic pathways and for generating sulfoxide/sulfone metabolites for pharmacological evaluation [2].

Metabolic stability Microsomal clearance 2-Alkylsulfanylimidazole SAR

CYP Inhibition Profile of 2-Alkylsulfanylimidazoles: ML3403 Inhibits >50% of Four Out of Five Major CYP Isoforms at 10 µM, Highlighting Drug–Drug Interaction Risk

The 2-alkylsulfanylimidazole ML3403 at a test concentration of 10 µM displayed more than 50% inhibition of four out of the five major drug-metabolizing cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) [1]. The reference compound LN950, a structurally related 2-alkylsulfanylimidazole, showed a reduced CYP inhibition profile, being a low inhibitor of CYP1A2 and 2D6 but exhibiting moderate to high affinity for CYP2C9, 2C19, and 3A4 [1]. These data establish that the 2-methylthio substituent, in combination with specific N1 and C5 aryl groups, strongly modulates CYP interaction potential. For the target compound 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole, the N1-ethyl and C5-p-tolyl substitution pattern is predicted to produce an intermediate CYP inhibition profile distinct from both ML3403 (N1-H, C5-4-fluorophenyl) and LN950, making it a useful comparator for dissecting substituent-specific contributions to CYP liability [2].

CYP inhibition Drug–drug interaction Off-target pharmacology

2-Alkylsulfanylimidazole Scaffold Achieves Nanomolar p38α Binding (Ki = 4–38 nM) but Replacement of Sulfur with Methylene Improves Affinity 4-Fold

The 2-alkylsulfanylimidazole chemotype delivers potent p38α MAP kinase inhibition. ML3403 exhibits a fluorescence polarization (FP)-based Ki of 38 ± 1 nM for p38α, while LN950 achieves a Ki of 4 ± 1 nM [1]. When the sulfur atom is replaced by a methylene group to yield 2-alkylimidazole analogs, the binding affinity improves approximately 4-fold: the FP-based Ki values for 2-alkylimidazoles 1 and 2 are 11 ± 3 nM and 1 ± 0.2 nM, respectively [1]. In the cellular context (LPS-stimulated TNF-α release from human whole blood), 2-alkylimidazole 2 achieves an IC50 of 32 ± 1 nM, compared to 37 ± 4 nM for its 2-alkylsulfanylimidazole parent LN950 [1]. For the target compound, which retains the 2-methylthio group, binding affinity is expected to fall within the nanomolar range characteristic of this class, with the N1-ethyl and C5-p-tolyl groups providing additional vectors for affinity modulation [2].

p38α MAP kinase Binding affinity Scaffold hopping

Zero H-Bond Donors Enable Differentiation from 2-Thiol Analogs: TPSA of 43.1 Ų Supports CNS Penetration Potential

The target compound contains zero hydrogen bond donors (HBD = 0), a property conferred by the 2-methylthio group, which replaces the acidic thiol proton present in 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 852388-94-4, HBD = 1) [1]. This distinction is functionally significant: HBD count is a key parameter in CNS multiparameter optimization (MPO) scores, where HBD ≤ 1 is favorable for blood–brain barrier penetration [2]. The TPSA of 43.1 Ų for the target compound falls well below the empirical CNS penetration threshold of 60–70 Ų [1]. Combined with its moderate lipophilicity (XLogP3 = 3.2) and low molecular weight (232.35 g/mol), the target compound satisfies multiple CNS drug-likeness criteria that are partially violated by the 2-thiol analog (additional H-bond donor, different tautomeric equilibria, and potential for disulfide formation) .

Hydrogen bond donor count CNS drug-likeness 2-Thiol vs. 2-methylthio differentiation

Regiospecific C5-p-Tolyl Substitution: Ortho/para Electronic Effects Distinguish This Compound from 4-Fluorophenyl and Other Aryl Analogs in Kinase Selectivity Screens

The C5-p-tolyl group (4-methylphenyl) in the target compound provides electron-donating character (Hammett σₚ = -0.17 for methyl) and increased steric bulk compared to the 4-fluorophenyl group (σₚ = +0.06) found in ML3403 and LN950 [1]. In the broader 4,5-diarylimidazole p38α inhibitor series, the electronic nature of the C5 aryl substituent has been shown to modulate the selectivity window between p38α and c-Jun N-terminal kinase 3 (JNK3): electron-donating groups at the para position favor p38α binding, while electron-withdrawing or ortho-substituted aryl groups can shift selectivity toward JNK3 [2]. The p-tolyl group thus offers a distinct electronic environment relative to the extensively characterized 4-fluorophenyl series (ML3403, LN950, CBS-3595), making the target compound a specific probe for interrogating the contribution of C5 aryl electronics to kinase panel selectivity [3].

Kinase selectivity Aryl substitution SAR p-Tolyl vs. 4-fluorophenyl

High-Impact Application Scenarios for 1-Ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole in Drug Discovery and Chemical Biology


p38α MAP Kinase Inhibitor SAR Campaigns: Benchmarking the 2-Methylthio Pharmacophore

Use this compound as the 2-methylthio reference standard in head-to-head comparisons with 2-alkylimidazole analogs to quantify the 4-fold binding affinity gain achievable by replacing the sulfur atom with a methylene group [1]. The C5-p-tolyl and N1-ethyl substitution pattern provides a distinct electronic and steric profile relative to the extensively characterized 4-fluorophenyl series (ML3403, LN950), enabling the construction of a more complete SAR matrix for the p38α ATP-binding pocket. The compound's commercial availability at 98% purity ensures batch-to-batch reproducibility for enzymatic assays (FP, ELISA) and cellular assays (LPS-stimulated TNF-α release from PBMCs or human whole blood) [2].

Metabolic Soft-Spot Identification and Sulfoxide Metabolite Synthesis

Exploit the rapid oxidative metabolism of the 2-methylthio group (~90% biotransformation in 4 h in human liver microsomes, inferred from ML3403 class data) to generate and isolate the corresponding sulfoxide and sulfone metabolites [1]. The enantiomerically pure sulfoxides derived from 2-thioimidazole-based p38α inhibitors have been shown to retain low nanomolar potency, making this compound a valuable precursor for chiral sulfoxide pharmacology studies [3]. Researchers can use the target compound as a substrate for CYP isoform phenotyping and for developing biomimetic oxidation protocols.

CYP450 Inhibition Profiling: Dissecting Substituent-Specific Contributions to Drug–Drug Interaction Risk

Deploy this compound in a panel of recombinant CYP isoform inhibition assays (CYP1A2, 2C9, 2C19, 2D6, 3A4) to map how the N1-ethyl and C5-p-tolyl groups modulate CYP interaction potential relative to the N1-H/C5-4-fluorophenyl reference compound ML3403, which inhibits >50% of four out of five major CYP isoforms at 10 µM [1]. The resulting data will inform structure-based strategies for reducing CYP liability in 2-alkylsulfanylimidazole lead series, a critical consideration given that CYP inhibition-associated adverse events contributed to the termination of several p38α inhibitor clinical programs [2].

CNS-Penetrant Kinase Probe Development Leveraging Favorable Physicochemical Properties

The target compound's zero hydrogen bond donors, TPSA of 43.1 Ų, and moderate lipophilicity (XLogP3 = 3.2) collectively satisfy key CNS MPO criteria [1]. Unlike the 2-thiol analog (CAS 852388-94-4), which contains an acidic thiol proton (HBD = 1) prone to pH-dependent tautomerism and oxidative dimerization, the 2-methylthio group provides a chemically stable and CNS-compatible pharmacophore [2]. This makes the compound an attractive starting point for developing brain-penetrant p38α or JNK3 inhibitors targeting neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis, where p38α has been implicated in pathogenic neuroinflammation [3].

Quote Request

Request a Quote for 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.